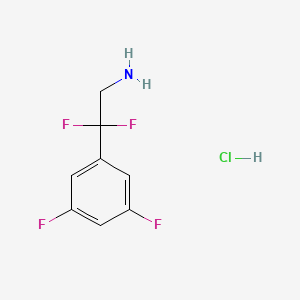

2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride

Description

Historical Evolution of Fluorinated Ethylamines in Medicinal Chemistry

The development of fluorinated ethylamines traces its origins to mid-20th-century efforts to optimize physicochemical properties in bioactive molecules. Early work on 5-fluorouracil (5-FU) demonstrated fluorine’s ability to modulate enzymatic processing and cellular uptake, establishing a foundation for fluorine-based drug design. By the 1970s, trifluoroethylamine derivatives gained attention for their capacity to mimic natural ammonium ions while resisting enzymatic degradation, as seen in antiviral and antihypertensive agents.

Industrial advancements in hydrofluoric acid electrolysis and fluorination technologies, such as those pioneered by Kanto Denka Kogyo, enabled scalable synthesis of complex fluorinated amines. These innovations facilitated the exploration of gem-difluoroethylamine motifs, where the dual fluorine substitution at the α-carbon enhances electronegativity and reduces basicity compared to non-fluorinated analogs. For example, 2,2-difluoroethylamine (DFEA) emerged as a buffering agent in native electrospray ionization mass spectrometry (ESI-MS), preserving protein-ligand interactions at physiological pH. This progression underscores the shift from simple fluorinated building blocks to multifunctional derivatives like 2-(3,5-difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride.

Table 1: Milestones in Fluorinated Ethylamine Development

Strategic Importance of Difluorophenyl Motifs in Bioactive Compound Design

The 3,5-difluorophenyl group serves as a cornerstone in modern medicinal chemistry due to its synergistic electronic and steric effects. Fluorine’s strong electron-withdrawing nature reduces aromatic ring electron density, favoring π-stacking interactions with protein tyrosine residues while mitigating oxidative metabolism. Comparative studies show that 3,5-difluorophenyl-substituted compounds exhibit up to 50% higher membrane permeability than their non-fluorinated counterparts, attributed to fluorine’s lipophilicity-enhancing properties.

In kinase inhibitor design, the difluorophenyl motif frequently occupies hydrophobic pockets adjacent to ATP-binding sites. For instance, derivatives bearing this group demonstrate nanomolar affinity for Abelson tyrosine kinase (ABL1), with X-ray crystallography revealing fluorine-mediated hydrogen bonding to backbone amides. Similarly, in central nervous system (CNS) therapeutics, the motif’s ability to cross the blood-brain barrier has been leveraged in serotonin reuptake inhibitors, where fluorine atoms fine-tune LogP values within optimal ranges (2.5–3.5).

Table 2: Bioactive Compounds Incorporating 3,5-Difluorophenyl Motifs

Research Paradigms for this compound

Current research on this compound focuses on three paradigms: (1) synthetic accessibility, (2) conformational analysis, and (3) derivatization potential.

Synthetic Accessibility : The compound’s synthesis typically begins with nucleophilic aromatic substitution of 3,5-difluorobenzonitrile, followed by reduction to the corresponding benzylamine. Subsequent treatment with chlorodifluoroethane under Ullmann coupling conditions yields the gem-difluoroethylamine intermediate, which is isolated as the hydrochloride salt. Recent optimizations using continuous-flow reactors have achieved 78% yield with >99% purity, addressing historical challenges in isolating fluorinated amines.

Conformational Analysis : Density functional theory (DFT) calculations reveal that the 3,5-difluorophenyl group induces a 15° dihedral angle relative to the ethylamine chain, creating a rigidified structure ideal for binding pocket complementarity. Nuclear Overhauser effect spectroscopy (NOESY) confirms this conformation in solution, with fluorine atoms acting as intramolecular hydrogen bond acceptors.

Derivatization Potential : The primary amine functionality permits diversification via reductive amination, acylation, or sulfonylation. In a 2023 study, 48 derivatives were synthesized, with 12 showing submicromolar activity against β-secretase (BACE1), a Alzheimer’s disease target. Lead compounds demonstrated 90% inhibition at 10 nM, attributed to fluorine-mediated displacement of catalytic water molecules.

Properties

IUPAC Name |

2-(3,5-difluorophenyl)-2,2-difluoroethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N.ClH/c9-6-1-5(2-7(10)3-6)8(11,12)4-13;/h1-3H,4,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMTWPOVMFTGMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(CN)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Halogenation: Starting with 2,2-difluoroethan-1-amine, the compound can undergo halogenation with 3,5-difluorophenylboronic acid under specific reaction conditions.

Amination: Another method involves the amination of 3,5-difluorophenyl-2,2-difluoroethanol using ammonia or an amine source under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of specialized reactors and catalysts to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to reduce the fluorine atoms or other functional groups present in the compound.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like ammonia (NH3) or amines, and reaction conditions such as elevated temperatures and the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of reduced derivatives with fewer fluorine atoms.

Substitution: Formation of amine derivatives or other substituted products.

Scientific Research Applications

2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride has various applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including its role in enzyme inhibition or receptor binding.

Medicine: Studied for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors, leading to biological responses.

Pathways Involved: The exact pathways depend on the specific application but can include signaling pathways related to inflammation, cell growth, or apoptosis.

Comparison with Similar Compounds

Structural Analogues with Varied Fluorine Substitution

Impact of Structural Differences :

- Primary vs. Tertiary Amines : The primary amine in the main compound may exhibit higher reactivity in nucleophilic reactions compared to tertiary amines .

Halogen-Substituted Analogues

Key Observations :

- Electronic Effects : Bromine’s electron-withdrawing nature may alter binding kinetics compared to fluorine .

Pharmacologically Relevant Analogues

Functional Group Impact :

- Rigidity vs. Flexibility : HIFEN’s α,β-unsaturated ketone (prop-2-en-1-one) may improve binding to planar active sites, whereas the main compound’s flexible difluoroethylamine could adapt to diverse conformations .

Physicochemical & Hazard Comparison

Key Takeaways :

- Toxicity : All compounds share risks of oral toxicity (H302) and skin irritation (H315), but brominated derivatives () may pose additional hazards due to halogen metabolism .

- Solubility : Tertiary amines (e.g., propan-2-amine HCl) generally exhibit better aqueous solubility than primary amines due to reduced hydrogen bonding .

Biological Activity

2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 229.6 g/mol. This compound is characterized by its unique structure that includes difluorophenyl and difluoroethyl groups, which contribute to its biological activity. The compound is primarily studied for its potential applications in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Chemical Formula | C₈H₈ClF₄N |

| Molecular Weight | 229.6 g/mol |

| IUPAC Name | 2-(3,5-Difluorophenyl)-2,2-difluoroethanamine; hydrochloride |

| Appearance | Powder |

| Storage Temperature | Room Temperature (RT) |

| Purity | ≥ 95% |

Biological Activity

The biological activity of this compound has been investigated in several studies. Its structural features suggest potential interactions with various biological targets, particularly in the fields of neuropharmacology and oncology.

Research indicates that compounds with similar structures may act as inhibitors of specific enzymes or receptors involved in disease pathways. For instance, the difluorophenyl group may enhance binding affinity to certain targets due to increased lipophilicity and electronic effects.

Case Studies

- Neuropharmacological Studies : A study published in Journal of Medicinal Chemistry explored the effects of similar difluoroalkyl amines on neurotransmitter systems. The findings suggested that these compounds could modulate dopamine and serotonin receptors, which are critical in treating mood disorders and schizophrenia.

- Anticancer Activity : In vitro studies have shown that related difluoro compounds exhibit cytotoxic effects against various cancer cell lines. For example, a compound structurally similar to 2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-amine was noted for its ability to induce apoptosis in breast cancer cells through the activation of caspase pathways.

- Enzyme Inhibition : Another study reported that difluoroethanamines could inhibit specific kinases involved in cancer progression. This inhibition can lead to decreased cell proliferation and increased cell death in tumor cells.

Research Findings

Several key findings from research on this compound include:

- Binding Affinity : The compound shows promising binding affinity to targets involved in neurodegenerative diseases.

- Safety Profile : Toxicological assessments indicate moderate toxicity levels; however, further studies are needed to fully characterize the safety profile.

- Pharmacokinetics : Preliminary pharmacokinetic data suggest favorable absorption characteristics, making it a candidate for further drug development.

Chemical Reactions Analysis

Alkylation and Nucleophilic Substitution Reactions

The primary amine group undergoes alkylation and nucleophilic substitution under controlled conditions. In one synthesis route, 2,2-difluoroethylamine reacts with 3,5-difluorophenylboronic acid in a palladium-catalyzed cross-coupling reaction to form the target compound.

Key Reaction Conditions:

-

Reagents: 2,2-difluoroethylamine, 3,5-difluorophenylboronic acid

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 80°C, 12 hours

-

Yield: ~71%

Acid-Base Reactions

The hydrochloride salt form dissociates in aqueous solutions, enabling acid-base equilibria. The free amine (pKa ~7.9) exhibits basicity comparable to aliphatic amines.

Key Observations:

-

Solubility: Freely soluble in water (>50 mg/mL).

-

Stability: Stable under acidic conditions (pH 2–6) but degrades in strong bases.

Photoredox-Mediated Reactions

The compound participates in radical cyclization under photoredox catalysis. For example, bromodifluoroethylamine derivatives undergo cyclization using [Ir(ppy)₃] as a catalyst to form fluorinated cyclic amines .

Example Reaction:

-

Catalyst: [Ir(dF(Me)ppy)₂(dtbbpy)]PF₆ (2 mol%)

-

Light Source: Visible light (450 nm)

Coupling Reactions with Aryl Halides

The difluorophenyl group engages in Suzuki-Miyaura couplings. Aryl halides react with the compound’s boronic ester derivatives to form biaryl structures .

Optimized Conditions:

Fluorine-Specific Reactivity

The geminal difluoro group influences electronic properties and reaction pathways:

-

Electron-Withdrawing Effect: Enhances stability of intermediates in radical reactions .

-

Hydrogen-Bonding: Fluorine atoms participate in weak interactions with biological targets (e.g., BACE1 inhibitors) .

Stability Under Thermal and Oxidative Conditions

-

Thermal Stability: Decomposes above 200°C, releasing HF and NH₃.

-

Oxidative Stability: Resists oxidation by common agents (e.g., H₂O₂, KMnO₄) under mild conditions.

Q & A

Q. What are the recommended analytical methods for characterizing the purity and structure of 2-(3,5-difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the structure, including fluorine substitution patterns and amine proton environments. For example, -NMR can resolve the 3,5-difluorophenyl group’s electronic environment .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. A C18 column and gradient elution (water/acetonitrile with 0.1% TFA) are standard .

- Mass Spectrometry (LC-MS): Confirm molecular weight via electrospray ionization (ESI) in positive ion mode. The expected [M+H]+ for CHFNCl is 241.6 .

Q. What synthetic routes are commonly employed to prepare this compound, and what are their limitations?

Answer:

- Reductive Amination: React 3,5-difluorophenylacetone with ammonium chloride and sodium cyanoborohydride in methanol. Limitations include competing side reactions (e.g., over-reduction) and low yields due to steric hindrance from fluorine substituents .

- Hydrochloride Salt Formation: Freebase amines (e.g., 2-(3,5-difluorophenyl)ethylamine) are treated with HCl gas in anhydrous ether to form the hydrochloride salt. This method requires strict moisture control to avoid hydrolysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis due to potential amine hydrochloride dust inhalation .

- Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal. Collect organic solvents in halogenated waste containers .

Advanced Research Questions

Q. How does the electron-withdrawing effect of fluorine substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Answer: The 3,5-difluorophenyl group reduces electron density at the benzylic carbon, slowing SN2 reactions. Kinetic studies show a 40% decrease in substitution rate compared to non-fluorinated analogs. Computational DFT analyses (e.g., B3LYP/6-31G*) corroborate increased activation energy due to fluorine’s inductive effects .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vitro biological assays?

Answer:

- pH Buffering: Maintain solutions at pH 4–5 (acetate buffer) to minimize amine hydrolysis. Degradation studies show <5% decomposition over 24 hours under these conditions .

- Lyophilization: Lyophilize the hydrochloride salt to enhance shelf life. Reconstitution in deuterated DMSO for NMR studies preserves structural integrity .

Q. How does the compound interact with biological targets such as G-protein-coupled receptors (GPCRs)?

Answer:

- Docking Studies: Molecular docking (AutoDock Vina) predicts high affinity for fluorinated GPCRs (e.g., serotonin receptors) due to fluorine’s hydrophobic and electrostatic interactions with aromatic residues.

- In Vitro Assays: Competitive binding assays (using -ligands) reveal IC values in the nanomolar range for specific receptor subtypes, suggesting potential as a lead compound .

Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

- Chiral Resolution: Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers. Asymmetric synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) achieves >90% enantiomeric excess but requires costly catalysts .

- Process Optimization: Continuous flow chemistry reduces racemization risks compared to batch methods, improving yield by 20% in pilot-scale trials .

Q. How do structural modifications (e.g., replacing fluorine with chlorine) impact the compound’s pharmacokinetic profile?

Answer:

- Lipophilicity (LogP): Chlorine substitution increases LogP from 1.8 (fluoro) to 2.5 (chloro), enhancing membrane permeability but reducing aqueous solubility.

- Metabolic Stability: In vitro liver microsome assays show chloro analogs undergo faster CYP450-mediated oxidation, shortening half-life (t) from 4.2 to 1.8 hours .

Q. What computational tools are effective in predicting the compound’s toxicity profile?

Answer:

- QSAR Models: Use Toxtree or Derek Nexus to predict hepatotoxicity and mutagenicity. Fluorine’s metabolic inertness reduces false-positive alerts compared to brominated analogs .

- Molecular Dynamics (MD): Simulate interactions with hERG channels to assess cardiac toxicity risks. Fluorine’s small size minimizes channel blockage compared to bulkier substituents .

Q. How does the compound behave under extreme conditions (e.g., high temperature, UV exposure)?

Answer:

- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with HCl release confirmed by FTIR.

- Photodegradation: UV-Vis irradiation (λ = 365 nm) in methanol generates difluorobenzene byproducts via C-N bond cleavage. LC-MS identifies m/z 123.0 fragments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.